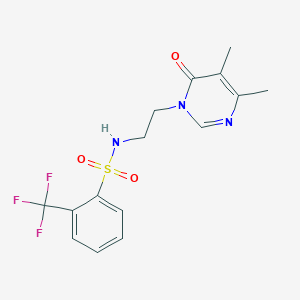

N-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-(trifluoromethyl)benzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-(trifluoromethyl)benzenesulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound features a pyrimidine ring fused to a benzene sulfonamide group, which is further modified with methyl and trifluoromethyl groups, imparting distinctive chemical characteristics.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-(trifluoromethyl)benzenesulfonamide typically involves multiple steps:

Formation of the Pyrimidine Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions, often using reagents such as ammonium acetate or urea derivatives.

Introduction of the Sulfonamide Group: The sulfonamide group is typically introduced via sulfonylation reactions, where sulfonyl chlorides react with amines under basic conditions.

Trifluoromethylation and Methylation: The addition of trifluoromethyl and methyl groups can be achieved through various halogenation and methylation reactions, using reagents like methyl iodide and trifluoromethyl iodide.

Industrial Production Methods

Industrial production scales up these synthetic routes, often utilizing continuous flow reactors and optimized catalysts to enhance yield and purity. Strict control of reaction parameters such as temperature, pressure, and reactant concentration is crucial in achieving consistent production quality.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: This compound can undergo oxidation reactions, typically transforming its methyl groups to carboxyl or hydroxyl derivatives under oxidizing conditions like potassium permanganate or chromic acid.

Reduction: Reduction reactions, such as hydrogenation, can be used to modify the pyrimidine ring or the trifluoromethyl group, often employing catalysts like palladium on carbon.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromic acid.

Reducing Agents: Hydrogen gas with palladium catalysts, lithium aluminum hydride.

Substituting Agents: Various halides, nucleophiles like amines or alcohols.

Major Products Formed

Products from these reactions often include hydroxylated, halogenated, or aminated derivatives, depending on the reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

N-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-(trifluoromethyl)benzenesulfonamide finds applications across multiple scientific domains:

Chemistry: Used as an intermediate in organic synthesis and as a reagent in chemical reactions.

Biology: Studied for its potential as an enzyme inhibitor, particularly in pathways involving pyrimidine metabolism.

Medicine: Investigated for its therapeutic potential in treating diseases such as cancer and inflammatory disorders due to its ability to interact with specific molecular targets.

Industry: Utilized in the development of agrochemicals and pharmaceuticals, owing to its versatile reactivity and bioactivity.

Wirkmechanismus

The compound exerts its effects primarily through its interactions with molecular targets such as enzymes and receptors. Its pyrimidine ring structure allows it to mimic natural substrates, thus inhibiting enzyme activity by competitive or non-competitive binding. The trifluoromethyl and sulfonamide groups enhance its binding affinity and selectivity.

Vergleich Mit ähnlichen Verbindungen

When compared to similar compounds like N-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-(chloromethyl)benzenesulfonamide or N-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-(methyl)benzenesulfonamide, the unique presence of the trifluoromethyl group in N-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-(trifluoromethyl)benzenesulfonamide significantly enhances its chemical stability and lipophilicity. This makes it more suitable for applications where increased stability and enhanced membrane permeability are desired.

Conclusion

This compound is a fascinating compound with diverse applications and unique chemical properties. Its synthesis, reactivity, and applications in various scientific fields underscore its significance in advancing our understanding and utilization of complex organic molecules.

Biologische Aktivität

N-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-(trifluoromethyl)benzenesulfonamide is a complex organic compound with potential therapeutic applications. It features a benzenesulfonamide moiety linked to a pyrimidinone derivative, which is significant in medicinal chemistry due to its diverse biological activities.

Chemical Structure and Properties

The compound's molecular formula is C18H18N4O2S, with a molecular weight of 354.43 g/mol. The structural components include:

- Pyrimidinone derivative : This part contributes to the biological activity through mechanisms such as enzyme inhibition.

- Benzenesulfonamide group : Known for its role in various pharmacological effects, including anti-inflammatory properties.

| Property | Value |

|---|---|

| Molecular Formula | C18H18N4O2S |

| Molecular Weight | 354.43 g/mol |

| Solubility | Enhanced by butoxy substituents |

- Enzyme Inhibition : Compounds with benzenesulfonamide groups often inhibit cyclooxygenase (COX) enzymes, which are crucial in prostaglandin biosynthesis, leading to anti-inflammatory effects.

- Oxidative Phosphorylation Inhibition : Related compounds have been shown to inhibit oxidative phosphorylation (OXPHOS), a promising strategy for targeting cancer cells that rely on aerobic metabolism . The specific activity of this compound in OXPHOS inhibition remains to be fully elucidated.

Research Findings

Recent studies have explored the structure-activity relationship (SAR) of related compounds. For instance, benzene-1,4-disulfonamides were identified as potent inhibitors of mitochondrial function, showing significant cytotoxicity in cancer models . The insights from these studies suggest that modifications in the sulfonamide and pyrimidine structures can enhance biological activity.

Case Studies

- Cytotoxicity in Cancer Models : A study demonstrated that similar compounds exhibited IC50 values in the nanomolar range against pancreatic cancer cells when tested under conditions favoring mitochondrial ATP production . The lead compound from this study showed significant efficacy while being well-tolerated in animal models.

- Anti-inflammatory Effects : Research has indicated that derivatives of benzenesulfonamide can effectively reduce inflammation by modulating COX activity, which is critical for therapeutic applications in inflammatory diseases.

Eigenschaften

IUPAC Name |

N-[2-(4,5-dimethyl-6-oxopyrimidin-1-yl)ethyl]-2-(trifluoromethyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16F3N3O3S/c1-10-11(2)19-9-21(14(10)22)8-7-20-25(23,24)13-6-4-3-5-12(13)15(16,17)18/h3-6,9,20H,7-8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URCBRTJPEBSODU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CN(C1=O)CCNS(=O)(=O)C2=CC=CC=C2C(F)(F)F)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16F3N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.